2-(2-(Cyclohexyloxy)phenyl)ethanol
CAS No.:
Cat. No.: VC16189990
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H20O2 |
---|---|
Molecular Weight | 220.31 g/mol |
IUPAC Name | 2-(2-cyclohexyloxyphenyl)ethanol |
Standard InChI | InChI=1S/C14H20O2/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10-11H2 |
Standard InChI Key | OHCDIWBYZHQEHZ-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)OC2=CC=CC=C2CCO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(2-(Cyclohexyloxy)phenyl)ethanol features a phenyl ring substituted at the 2-position with a cyclohexyloxy group () and an ethanol side chain () at the adjacent carbon. This arrangement creates a sterically hindered environment around the ether linkage, influencing its reactivity and intermolecular interactions. The IUPAC name for the compound is 2-(2-cyclohexyloxyphenyl)ethanol, and its canonical SMILES representation is , reflecting the cyclohexane ring, ether bond, and ethanol chain .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 220.31 g/mol |
IUPAC Name | 2-(2-cyclohexyloxyphenyl)ethanol |
SMILES | C1CCC(CC1)OC2=CC=CC=C2CCO |
Topological Polar Surface Area | 29.5 Ų |
The compound’s hydrophobic cyclohexyl group and polar hydroxyl moiety enable solubility in both organic solvents (e.g., dichloromethane, acetone) and polar aprotic solvents (e.g., dimethyl sulfoxide).
Synthesis and Industrial Production
Williamson Ether Synthesis
The most widely documented route to 2-(2-(cyclohexyloxy)phenyl)ethanol involves the Williamson Ether Synthesis, a nucleophilic substitution reaction between a phenolic alkoxide and a cyclohexyl halide. The synthetic sequence typically proceeds as follows:
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Deprotonation of 2-(2-hydroxyphenyl)ethanol: The phenolic hydroxyl group of 2-(2-hydroxyphenyl)ethanol is deprotonated using a strong base (e.g., NaOH, KOH) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
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Nucleophilic Attack on Cyclohexyl Halide: The resulting phenoxide ion reacts with cyclohexyl bromide or iodide at elevated temperatures (60–80°C), forming the ether linkage.
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Purification: Crude product is isolated via extraction and purified using column chromatography or recrystallization.
Reaction conditions significantly impact yield. For example, employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reaction rates by facilitating ion pairing in biphasic systems.
Table 2: Optimization Parameters for Williamson Synthesis
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Solvent | DMF or THF | Maximizes solubility of intermediates |
Temperature | 70°C | Balances kinetics and side reactions |
Base | Potassium carbonate | Mild conditions, minimizes esterification |
Reaction Time | 12–24 hours | Ensures complete conversion |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to improve efficiency and safety. Key advancements include:
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Microreactor Technology: Enhances heat transfer and reduces byproduct formation.
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Catalytic Distillation: Integrates reaction and separation, minimizing energy consumption.
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Green Chemistry Initiatives: Substitution of cyclohexyl bromide with less toxic alternatives (e.g., cyclohexyl mesylate).
Chemical Reactivity and Functionalization
Oxidation Reactions
The primary alcohol group undergoes oxidation to form ketones or carboxylic acids. Common oxidizing agents include:
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Jones Reagent (): Converts the alcohol to 2-(2-(cyclohexyloxy)phenyl)acetic acid at elevated temperatures.
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Pyridinium Chlorochromate (PCC): Selectively oxidizes the alcohol to the corresponding aldehyde under mild conditions .
Electrophilic Aromatic Substitution
The phenyl ring participates in electrophilic substitutions, with the cyclohexyloxy group acting as an ortho/para-directing substituent. Notable reactions include:
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Nitration: Treatment with nitric acid () and sulfuric acid () yields nitro derivatives, often at the para position relative to the ether group.
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Sulfonation: Generates sulfonic acid derivatives using fuming sulfuric acid.
Compound | Target Enzyme | IC (µM) |
---|---|---|
2-(3-Cyclohexyloxyphenyl)ethanol | DGAT1 | 12.4 |
2-(4-Cyclohexyloxyphenyl)ethanol | DGAT1 | 18.9 |
Reference Inhibitor (T863) | DGAT1 | 0.8 |
Neuropharmacological Effects
Preliminary studies suggest that cyclohexyloxy-phenyl derivatives modulate neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. In vitro assays indicate weak affinity for 5-HT receptors (), hinting at potential anxiolytic applications.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and lipid-lowering agents. Its ether linkage provides metabolic stability compared to ester-based analogs.
Specialty Materials
Incorporation into polymer matrices enhances thermal stability and hydrophobicity. For instance, epoxy resins modified with 2-(2-(cyclohexyloxy)phenyl)ethanol exhibit a 15% increase in glass transition temperature () compared to unmodified variants .
Comparison with Structural Analogs
Positional Isomerism Effects
The biological and chemical profiles of 2-(2-(cyclohexyloxy)phenyl)ethanol differ markedly from its meta- and para-substituted isomers:
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Solubility: The ortho isomer exhibits lower aqueous solubility due to steric hindrance.
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Reactivity: Electrophilic substitution occurs preferentially at the 4-position in the ortho isomer, whereas the meta isomer favors 5-substitution.
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